Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl-
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Overview
Description
Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a diethylamino group at the 5-position, an ethyl group at the 1-position, a methyl group at the 6-position, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of uracil derivatives, including Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl-, typically involves multi-step organic reactions. For instance, the diethylamino group can be introduced via nucleophilic substitution, while the phenyl group can be added through a Grignard reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for halogenation, hydrogen for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can lead to the formation of brominated derivatives, while reduction with hydrogen can yield dehydrogenated products .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying nucleic acid interactions and enzyme activities . In medicine, derivatives of uracil, including this compound, are investigated for their potential as antiviral and anticancer agents . The unique structural features of Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- make it a valuable tool in these research areas .
Mechanism of Action
The mechanism of action of Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, where it affects DNA and RNA synthesis and function . The compound may also inhibit certain enzymes involved in nucleotide metabolism, leading to disruptions in cellular processes . These interactions are mediated by the unique substituents on the uracil ring, which enhance its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- can be compared with other uracil derivatives, such as 5-fluorouracil and 6-azauracil . While 5-fluorouracil is widely used as an anticancer agent due to its ability to inhibit thymidylate synthase, Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- has unique structural features that may confer different biological activities . Similarly, 6-azauracil is known for its role in inhibiting RNA synthesis, but the presence of the diethylamino and phenyl groups in Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- may result in distinct interactions with biological targets .
Properties
CAS No. |
33872-85-4 |
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Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-(diethylamino)-1-ethyl-6-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-18(6-2)15-13(4)19(7-3)17(22)20(16(15)21)14-11-9-8-10-12-14/h8-12H,5-7H2,1-4H3 |
InChI Key |
MZMHSWCIXSDEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC)CC)C |
Origin of Product |
United States |
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